3-(3-Bromophenyl)-6-fluoro-4-methylcoumarin
Overview
Description
3-(3-Bromophenyl)-6-fluoro-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and dyes. The presence of bromine, fluorine, and methyl groups in the structure of this compound imparts unique chemical properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-6-fluoro-4-methylcoumarin typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-bromophenylacetic acid with 6-fluoro-4-methylcoumarin in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-6-fluoro-4-methylcoumarin undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and fluorine atoms on the phenyl ring can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups and overall structure.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Nucleophilic Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various halogenated derivatives, while nucleophilic substitution can produce compounds with different functional groups .
Scientific Research Applications
3-(3-Bromophenyl)-6-fluoro-4-methylcoumarin has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-6-fluoro-4-methylcoumarin involves its interaction with specific molecular targets. The bromine and fluorine atoms can form halogen bonds with biological molecules, influencing their activity. The compound can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways . Additionally, its coumarin core can interact with DNA and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromophenyl)-7-acetoxycoumarin: Similar in structure but with an acetoxy group instead of a fluorine atom.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Contains a bromine and fluorine atom but differs in the core structure.
3-Bromophenylacetic acid: Lacks the coumarin core but shares the bromophenyl group.
Uniqueness
3-(3-Bromophenyl)-6-fluoro-4-methylcoumarin is unique due to the combination of bromine, fluorine, and methyl groups on the coumarin core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
3-(3-bromophenyl)-6-fluoro-4-methylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrFO2/c1-9-13-8-12(18)5-6-14(13)20-16(19)15(9)10-3-2-4-11(17)7-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGDDNWPWJDHNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)F)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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